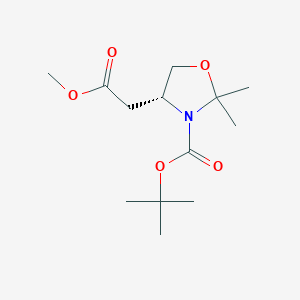

tert-butyl (4R)-4-(2-methoxy-2-oxo-ethyl)-2,2-dimethyl-oxazolidine-3-carboxylate

Description

tert-Butyl (4R)-4-(2-methoxy-2-oxo-ethyl)-2,2-dimethyl-oxazolidine-3-carboxylate is a chiral oxazolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at position 3, a 2-methoxy-2-oxoethyl substituent at the 4R position, and two methyl groups at positions 2 and 2 of the oxazolidine ring. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of bioactive molecules or chiral building blocks. Its stereochemistry (4R) and ester functionality render it valuable for asymmetric synthesis.

Properties

IUPAC Name |

tert-butyl (4R)-4-(2-methoxy-2-oxoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-9(7-10(15)17-6)8-18-13(14,4)5/h9H,7-8H2,1-6H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOPTBMQSIGXEZ-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)CC(=O)OC)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@@H](CO1)CC(=O)OC)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4R)-4-(2-methoxy-2-oxo-ethyl)-2,2-dimethyl-oxazolidine-3-carboxylate typically involves the following steps:

Formation of the Oxazolidine Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

Introduction of the tert-Butyl Group: The tert-butyl group is often introduced via tert-butylation reactions using tert-butyl chloride and a suitable base.

Attachment of the Methoxy-Oxo-Ethyl Group: This step involves the reaction of the oxazolidine intermediate with a methoxy-oxo-ethyl precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4R)-4-(2-methoxy-2-oxo-ethyl)-2,2-dimethyl-oxazolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy-oxo-ethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

Oxidation: Oxidized derivatives with increased oxygen content.

Reduction: Reduced derivatives with decreased oxygen content.

Substitution: Substituted products with new functional groups replacing the original substituents.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (4R)-4-(2-methoxy-2-oxo-ethyl)-2,2-dimethyl-oxazolidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its structural features make it a valuable tool for investigating biological pathways and processes.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activity, making it a potential candidate for drug development. Its ability to interact with biological targets can be harnessed for therapeutic purposes.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-butyl (4R)-4-(2-methoxy-2-oxo-ethyl)-2,2-dimethyl-oxazolidine-3-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can act as a nucleophile or electrophile, depending on the reaction conditions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity. The methoxy-oxo-ethyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

- Substituent Diversity : The target compound’s 2-methoxy-2-oxoethyl group provides an ester for nucleophilic reactions, contrasting with bromoalkenyl (electrophilic reactivity ), hydroxymethyl (hydrogen bonding ), and formyl (oxidation or condensation ) groups in analogs.

- Stereochemistry: The 4R configuration in the target and compound contrasts with 4S in the pentadeca-dienoyl analog , affecting spatial interactions in chiral synthesis.

- Lipophilicity: The pentadeca-dienoyl chain in enhances hydrophobicity, while the hydroxymethyl group in increases polarity.

Spectral Data Comparison

Reactivity Trends:

- The target’s ester group is prone to hydrolysis or aminolysis, whereas the bromoalkenyl group in undergoes cross-coupling (e.g., Suzuki).

- The pentadeca-dienoyl chain in participates in Diels-Alder reactions or lipid membrane interactions due to its length .

Biological Activity

Tert-butyl (4R)-4-(2-methoxy-2-oxo-ethyl)-2,2-dimethyl-oxazolidine-3-carboxylate is a compound of interest due to its potential biological activities. This oxazolidine derivative has been studied for various pharmacological properties, including antimicrobial and anti-inflammatory effects. Understanding its biological activity is crucial for potential therapeutic applications.

- Molecular Formula : C13H23NO5

- Molecular Weight : 273.32 g/mol

- CAS Number : 205491-14-1

The biological activity of this compound can be attributed to its structural features, particularly the oxazolidine ring which is known for its ability to interact with biological targets. The presence of the methoxy and carboxylate groups enhances its reactivity and potential interaction with enzymes or receptors involved in various biological pathways.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of oxazolidine derivatives, including this compound. It has been shown to exhibit significant activity against Gram-positive bacteria, including strains resistant to conventional antibiotics.

Table 1: Antimicrobial Activity Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Enterococcus faecalis | 32 µg/mL |

| Streptococcus pneumoniae | 8 µg/mL |

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and modulates pathways associated with inflammation.

Case Study: Inhibition of Cytokines

In a controlled study involving lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly reduced the levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that it has favorable absorption characteristics, with a moderate half-life allowing for effective dosing regimens.

Toxicity and Safety Profile

While initial findings are promising, further studies are required to assess the safety profile of this compound. Toxicological assessments indicate low toxicity in vitro, but comprehensive in vivo studies are necessary.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl (4R)-4-(2-methoxy-2-oxo-ethyl)-2,2-dimethyl-oxazolidine-3-carboxylate?

- Methodological Answer : The compound is synthesized via multi-step reactions, often starting with tert-butyl-protected intermediates. For example, a tert-butyl oxazolidine derivative can react with a methoxy-oxoethyl group under nucleophilic substitution or coupling conditions. Key steps include:

- Use of sodium carbonate as a base and DMF as a solvent for benzylation or alkylation (similar to ).

- Controlled temperature (room temperature to 60°C) and inert atmosphere (N₂) to prevent side reactions.

- Purification via silica gel chromatography (hexane:ethyl acetate gradients) to isolate the product .

Q. How is the compound characterized to confirm its structural integrity and stereochemistry?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., tert-butyl group at δ ~1.4 ppm, methoxy at δ ~3.3 ppm) and confirm stereocenters via coupling constants .

- LC-MS : Validates molecular weight (e.g., [M+Na]⁺ peaks) and purity .

- IR Spectroscopy : Detects carbonyl groups (C=O stretch at ~1700 cm⁻¹) .

- X-ray Crystallography (if applicable): Resolves absolute configuration .

Q. What are the common reactivity patterns of the oxazolidine ring and ester groups in this compound?

- Methodological Answer :

- Oxazolidine Ring : Prone to ring-opening under acidic or basic conditions (e.g., hydrolysis to amines or alcohols) .

- Methoxy Ester : Can undergo saponification (NaOH/H₂O) to carboxylic acids or transesterification with alcohols .

- tert-Butyl Group : Stable under mild conditions but cleavable with strong acids (e.g., TFA) .

Advanced Research Questions

Q. How can stereochemical control at the C4 position (4R configuration) be ensured during synthesis?

- Methodological Answer :

- Use chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) to enforce R-configuration .

- Monitor diastereomeric ratios via chiral HPLC or ROESY NMR to detect stereochemical drift .

- Optimize reaction solvents (e.g., THF or acetonitrile) to minimize epimerization .

Q. How to resolve contradictions in reaction yields when scaling up the synthesis?

- Methodological Answer :

- Scale-Up Challenges : Reduced mixing efficiency or exothermicity may alter yields.

- Solutions :

- Use flow chemistry for better temperature control .

- Conduct Design of Experiments (DoE) to optimize reagent stoichiometry and solvent ratios .

- Compare batch-to-batch LC-MS data to identify side products (e.g., over-alkylation) .

Q. What role does the compound play in designing enzyme inhibitors or bioactive probes?

- Methodological Answer :

- The oxazolidine scaffold mimics transition states in enzymatic reactions (e.g., protease inhibitors) .

- The methoxy-oxoethyl group can act as a hydrogen-bond acceptor for target binding.

- Case Study : Analogous compounds (e.g., tert-butyl aziridine carboxylates) are intermediates in synthesizing kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.